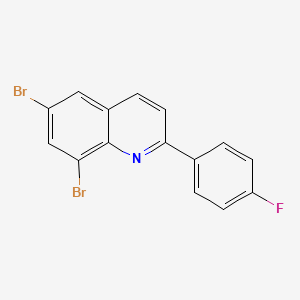

6,8-Dibromo-2-(4-fluorophenyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dibromo-2-(4-fluorophenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2FN/c16-11-7-10-3-6-14(19-15(10)13(17)8-11)9-1-4-12(18)5-2-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUCFKREMLHUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3C=C2)Br)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Studies

Cross-Coupling Reactions for Further Structural Elaboration

Palladium-catalyzed cross-coupling reactions are paramount in the derivatization of the 6,8-dibromo-2-(4-fluorophenyl)quinoline core. The differential reactivity of the bromine atoms at the C6 and C8 positions can be exploited to achieve selective or exhaustive substitution, leading to a variety of structurally diverse molecules.

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira reaction, a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl halides) and sp-hybridized carbons (from terminal alkynes), has been effectively applied to quinoline (B57606) systems. libretexts.orgorganic-chemistry.org Studies on the closely related 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones demonstrate the regioselective nature of this transformation. tubitak.gov.tr

When these dibromo substrates are subjected to Sonogashira cross-coupling conditions using a Pd/C-PPh₃-CuI catalyst system, the reaction occurs preferentially at the C8 position. tubitak.gov.tr The C8-Br bond is generally more reactive than the C6-Br bond in this catalytic system, leading to the exclusive formation of 8-alkynylated quinolinone derivatives. This selective functionalization is a key step for further structural elaboration, leaving the C6-bromo position available for subsequent, different coupling reactions. tubitak.gov.tr

For instance, the reaction with terminal alkynes such as phenylacetylene (B144264) or 3-butyn-1-ol (B147353) yields the corresponding 8-(phenylethynyl)- and 8-(3-hydroxyprop-1-yn-1-yl)-substituted quinolinones, respectively. tubitak.gov.tr The introduction of an alkyne with a terminal alcohol, like 3-butyn-1-ol, simultaneously installs a new carbon framework and a versatile alcohol functional group. tubitak.gov.tr

| Starting Material | Alkyne Partner | Catalyst System | Product | Selectivity |

|---|---|---|---|---|

| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | Phenylacetylene | Pd/C-PPh₃-CuI | 6-Bromo-8-(phenylethynyl) Derivative | Exclusive C8-Alkynylation |

| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | 3-Butyn-1-ol | Pd/C-PPh₃-CuI | 6-Bromo-8-(3-hydroxyprop-1-yn-1-yl) Derivative | Exclusive C8-Alkynylation |

Suzuki-Miyaura Cross-Coupling with Diverse Boronic Acids/Esters

The Suzuki-Miyaura coupling is a widely used and powerful tool for forming C-C bonds between aryl halides and organoboron compounds, valued for its mild conditions and tolerance of diverse functional groups. nih.govrsc.org This reaction has been employed to introduce a variety of aryl and heteroaryl substituents onto the quinoline scaffold.

Research on various bromo- and dibromoquinoline systems has demonstrated the feasibility of Suzuki-Miyaura cross-coupling at the C6 and C8 positions. researchgate.net For the 6,8-dibromoquinoline (B11842131) core, the reaction can be controlled to achieve either mono- or diarylation. Using an excess of an arylboronic acid in the presence of a suitable palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), leads to the formation of 6,8-diarylquinoline derivatives. researchgate.net

This methodology allows for the introduction of a wide range of substituents, including those with varying electronic properties (electron-donating or electron-withdrawing groups) and different steric demands. The reaction is compatible with numerous boronic acids, such as phenylboronic acid, (4-methoxyphenyl)boronic acid, and quinolineboronic acid, enabling significant structural diversification. researchgate.netnih.gov

| Starting Material | Boronic Acid/Ester | Catalyst | Base | Product Type |

|---|---|---|---|---|

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂(Cl)₂ | Na₂CO₃ | 6,8-Diphenyl Derivative |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂(Cl)₂ | Na₂CO₃ | 6,8-Bis(4-(trifluoromethoxy)phenyl) Derivative |

| 5,7-Dibromo-2,3-dihydro[2,1-b]quinazolin-9-(1H)-one | 8-Quinolineboronic acid | Pd(OAc)₂ | Na₂CO₃ | 7-(Quinolin-8-yl) Derivative (Mono-substitution) |

Strategies for Multi-Substituted Quinoline Derivatives

The synthesis of multi-substituted quinoline derivatives from the 6,8-dibromo precursor can be achieved through several strategic approaches that leverage the nuances of palladium-catalyzed reactions. nih.govnsf.gov

One strategy involves catalyst control in the Sonogashira reaction. While a Pd/C-based catalyst system affords mono-alkynylation at the C8 position, switching the catalyst to PdCl₂(PPh₃)₂ can drive a double carbo-substitution, resulting in the formation of 6,8-dialkynyl derivatives. tubitak.gov.tr This allows for the symmetric introduction of two alkyne moieties in a single step.

A more versatile strategy for creating unsymmetrically multi-substituted quinolines is sequential cross-coupling. tubitak.gov.tr This powerful approach involves the selective functionalization of one bromo position, followed by a different cross-coupling reaction at the remaining bromo position. For example, a 6-bromo-8-alkynyl quinolinone, synthesized via a selective Sonogashira reaction, can then be subjected to a Suzuki-Miyaura cross-coupling. This second step introduces an aryl group at the C6 position, leading to a complex, tri-substituted quinoline derivative with distinct functionalities at each position. tubitak.gov.tr Such sequential derivatization is crucial for systematically exploring the structure-activity relationships of quinoline-based compounds. nsf.gov

Functional Group Interconversions on the Quinolone/Quinazoline Core

Following the initial structural elaboration via cross-coupling, further chemical diversity can be achieved through functional group interconversions. These transformations modify the substituents introduced, opening pathways to new classes of derivatives such as alcohols, aldehydes, and imines.

Introduction of Aldehyde and Alcohol Functionalities

Alcohol functionalities can be directly incorporated into the quinoline scaffold during the cross-coupling step. As mentioned, the Sonogashira coupling of 6,8-dibromoquinoline precursors with alkynyl alcohols like 3-butyn-1-ol directly installs a hydroxyalkyl side chain. tubitak.gov.tr Subsequent chemical manipulation of this alcohol, such as oxidation, could then yield corresponding aldehydes or carboxylic acids. In some cases, intramolecular reactions of these tethered alcohols can lead to the formation of new heterocyclic rings, such as in the creation of 8-(4-hydroxybutanoyl)-substituted quinolinone derivatives. tubitak.gov.tr

Aldehyde functionalities can also be introduced onto the quinoline ring system through methods like the Vilsmeier-Haack reaction. This reaction, typically performed on activated aromatic systems like N-arylacetamides using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can yield 2-chloro-3-formylquinolines. jocpr.com While not demonstrated specifically on this compound, this represents a viable synthetic route for installing an aldehyde group, which is a key precursor for many other functional groups.

Formation of Imines and Related Derivatives

Imines, also known as Schiff bases, are valuable derivatives in medicinal chemistry and are readily synthesized from carbonyl compounds. researchgate.netredalyc.org Once a quinoline derivative bearing an aldehyde or ketone functionality is prepared, it can be easily converted into a wide variety of imines. researchgate.net

The standard method for imine formation involves the condensation reaction between the aldehyde (or ketone) and a primary amine, often catalyzed by a small amount of acid and carried out in a solvent like ethanol. jocpr.com This reaction is highly modular, as a diverse range of primary amines (aliphatic or aromatic) can be used to generate a library of imine derivatives. jocpr.comresearchgate.net For example, a quinoline-3-carbaldehyde derivative can react with various substituted anilines to produce the corresponding N-aryl imines, significantly expanding the chemical space accessible from the initial 6,8-dibromoquinoline scaffold. jocpr.com

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization strategies offer a powerful tool for the construction of rigid, polycyclic frameworks from appropriately substituted quinoline precursors. In the case of this compound, the presence of the bromine atoms provides handles for subsequent reactions that can lead to the formation of new rings.

Synthesis of Fused Polycyclic Systems (e.g., pyrrolo[3,2,1-ij]quinolinones)

The synthesis of fused polycyclic systems such as pyrrolo[3,2,1-ij]quinolinones from this compound represents a sophisticated approach to novel heterocyclic structures. While a direct, documented synthesis from this specific starting material is not prevalent in the literature, analogous transformations provide a basis for a proposed synthetic pathway.

A plausible strategy involves the initial introduction of a nitrogen-containing side chain at the 8-position of the quinoline ring, followed by an intramolecular cyclization. This could be achieved through a nucleophilic aromatic substitution reaction, displacing the bromide at the 8-position.

Proposed Synthetic Route:

Amination: Reaction of this compound with a suitable amine, such as an α-amino ester (e.g., glycine (B1666218) ethyl ester), under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination) would introduce the necessary side chain at the 8-position.

Intramolecular Cyclization: Subsequent intramolecular cyclization of the resulting 8-amino-substituted quinoline derivative would lead to the formation of the pyrrolo[3,2,1-ij]quinolinone core. This cyclization could be promoted by heat or the use of a suitable catalyst.

The following table outlines the proposed reaction conditions for this transformation.

| Step | Reactants | Reagents and Conditions | Proposed Product |

| 1 | This compound, Glycine ethyl ester | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | Ethyl 2-((6-bromo-2-(4-fluorophenyl)quinolin-8-yl)amino)acetate |

| 2 | Ethyl 2-((6-bromo-2-(4-fluorophenyl)quinolin-8-yl)amino)acetate | NaH, THF, reflux | 8-Bromo-6-(4-fluorophenyl)-1,2-dihydropyrrolo[3,2,1-ij]quinolin-4-one |

This synthetic approach leverages established methodologies for C-N bond formation and intramolecular cyclizations to construct the desired fused polycyclic system.

Mechanistic Analysis of Cyclization Pathways

The intramolecular cyclization to form the pyrrolo[3,2,1-ij]quinolinone ring system is proposed to proceed through a nucleophilic acyl substitution mechanism.

Mechanism:

Deprotonation: In the presence of a base such as sodium hydride (NaH), the secondary amine of the side chain is deprotonated to form a more nucleophilic amide anion.

Intramolecular Nucleophilic Attack: The newly formed anion then attacks the carbonyl carbon of the ester group in an intramolecular fashion.

Ring Closure and Elimination: This nucleophilic attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating the ethoxide leaving group to form the new five-membered lactam ring, resulting in the pyrrolo[3,2,1-ij]quinolinone scaffold.

The regioselectivity of the initial amination step is crucial for the success of this cyclization. The 8-position of the quinoline ring is generally more activated towards nucleophilic substitution than the 6-position, which would favor the desired product.

Metal-Halogen Exchange and Subsequent Electrophilic Trapping

The presence of two bromine atoms on the quinoline ring of this compound offers opportunities for selective functionalization through metal-halogen exchange reactions. This powerful tool in organometallic chemistry allows for the conversion of an aryl-halogen bond into an aryl-metal bond, which can then be reacted with various electrophiles.

The regioselectivity of the metal-halogen exchange is a key consideration. In dihaloarenes, the exchange often occurs at the more sterically accessible or electronically favored position. For 6,8-dibromoquinolines, the exchange is reported to proceed regioselectively at the 4-position in 2,4-dibromoquinolines. researchgate.net For the 6,8-dibromo isomer, the relative reactivity of the two bromine atoms would depend on the reaction conditions and the organolithium reagent used.

General Procedure:

Metal-Halogen Exchange: Treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) would initiate the metal-halogen exchange.

Electrophilic Trapping: The resulting lithiated quinoline species is then quenched with a suitable electrophile to introduce a new functional group at the position of the exchanged bromine.

The following table provides examples of potential electrophiles and the resulting products.

| Electrophile | Reagent | Product |

| Carbon dioxide | CO₂ (gas) | 6-Bromo-2-(4-fluorophenyl)quinoline-8-carboxylic acid |

| Aldehyde | R-CHO | (6-Bromo-2-(4-fluorophenyl)quinolin-8-yl)(R)methanol |

| Ketone | R-CO-R' | (6-Bromo-2-(4-fluorophenyl)quinolin-8-yl)(R)(R')methanol |

| Alkyl halide | R-X | 6-Bromo-8-alkyl-2-(4-fluorophenyl)quinoline |

The choice of organolithium reagent and reaction conditions can influence the regioselectivity of the metal-halogen exchange. For instance, the use of isopropylmagnesium chloride has been shown to effect regioselective halogen-metal exchange in 3-substituted 1,2-dibromo arenes. organic-chemistry.orgsigmaaldrich.comresearchgate.net This suggests that a similar approach could be employed for this compound to achieve selective functionalization at either the 6- or 8-position.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally suggests higher reactivity.

A hypothetical data table for this section would look like this:

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Theoretical Prediction of Spectroscopic Parameters

Calculated NMR Chemical Shifts and Vibrational Frequencies for ValidationComputational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These theoretical predictions are often compared with experimental data to validate the accuracy of the computational model and confirm the molecular structure. Discrepancies between calculated and experimental values can also provide deeper insights into intermolecular interactions present in the experimental sample (e.g., solvent effects or hydrogen bonding).

A hypothetical data table for calculated vs. experimental values might be structured as follows:

Table: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch | Data not available | Data not available |

| C=N stretch | Data not available | Data not available |

As the specific computational data for 6,8-Dibromo-2-(4-fluorophenyl)quinoline is not available in published literature, the detailed analyses requested cannot be completed at this time. The execution of these theoretical studies would represent a novel contribution to the scientific understanding of this specific quinoline (B57606) derivative.

Simulated UV-Vis and Fluorescence Spectra

The electronic absorption and emission spectra of quinoline derivatives can be accurately modeled using quantum chemical calculations. bohrium.comdntb.gov.ua Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis and fluorescence spectra by calculating the vertical excitation energies from the ground state (for absorption) and the emission energies from the optimized first excited state (for fluorescence). nih.govresearchgate.net

For this compound, the simulated UV-Vis spectrum is expected to arise from π → π* electronic transitions within the conjugated quinoline and fluorophenyl ring system. uobabylon.edu.iq The introduction of the 2-(4-fluorophenyl) group extends the π-conjugation of the quinoline core, which is predicted to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to unsubstituted quinoline. nih.gov The bromine atoms are also anticipated to slightly influence the spectral properties.

Fluorescence arises from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). Simulations can predict the fluorescence emission wavelength (λem), which is typically at a lower energy (longer wavelength) than the corresponding absorption. The difference between the absorption and emission maxima is the Stokes shift, a key parameter in the characterization of fluorophores. nih.gov Computational models for analogous aromatic systems suggest that the molecule would exhibit fluorescence in the violet-blue region of the spectrum. bohrium.com

Table 1: Representative Simulated Spectral Data for Substituted Quinolines

| Property | Predicted Value | Description |

| λmax (Absorption) | ~320-350 nm | Corresponds to the S₀ → S₁ (π → π) electronic transition, calculated using TD-DFT. |

| Molar Absorptivity (ε) | >10,000 M⁻¹cm⁻¹ | A high value is characteristic of allowed π → π transitions in extended aromatic systems. |

| λem (Fluorescence) | ~380-420 nm | Predicted emission from the relaxed S₁ excited state, typically red-shifted from the absorption. |

| Stokes Shift | ~60-70 nm | The energy difference between the maximum absorption and emission wavelengths, indicative of structural relaxation in the excited state. |

| Major Transition | HOMO → LUMO | The primary electronic transition is expected to be from the Highest Occupied Molecular Orbital to the Lowest Unoccupied Molecular Orbital. |

Note: The values in this table are illustrative and based on theoretical calculations for structurally similar 2-arylquinoline systems. Actual experimental values may vary.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in mapping the reaction pathways of complex organic transformations, such as the palladium-catalyzed cross-coupling reactions frequently used to functionalize aryl halides. numberanalytics.com

The bromine atoms at the C6 and C8 positions of this compound serve as handles for further molecular elaboration, most commonly via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov DFT calculations can be employed to model the entire catalytic cycle of such a reaction. The generally accepted mechanism involves three key steps:

Oxidative Addition: The initial step where the aryl bromide (Ar-Br) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-Br). DFT is used to calculate the transition state structure and the activation energy barrier for this rate-determining step. nih.gov

Transmetalation: The aryl group from a boronic acid (or its derivative) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The final step where the new C-C bond is formed, yielding the coupled product and regenerating the Pd(0) catalyst. dntb.gov.ua

By calculating the Gibbs free energy at each stage (reactants, intermediates, transition states, and products), a complete energy profile of the reaction can be constructed. This allows for a theoretical determination of the reaction's feasibility and kinetics. nih.gov

Table 2: Representative Calculated Activation Energies for a Suzuki-Miyaura Catalytic Cycle

| Catalytic Step | System Component | Calculated ΔG‡ (kcal/mol) | Significance |

| Oxidative Addition | Ar-Br + Pd(0)L₂ | 15 - 20 | Often the rate-limiting step; its energy barrier is crucial for the overall reaction rate. |

| Transmetalation | Ar-Pd(Br)L₂ + Ar'-B(OH)₃⁻ | 10 - 15 | Involves the transfer of the second aryl group to the palladium complex. |

| Reductive Elimination | Ar-Pd(Ar')L₂ | 5 - 10 | The product-forming step, typically having a lower energy barrier. |

Note: These values are representative for typical Suzuki-Miyaura reactions of aryl bromides and are used for illustrative purposes. Specific values depend on the exact substrates, ligands, and solvent.

For a di-substituted substrate like this compound, a key question is which of the two bromine atoms will react first in a mono-coupling reaction. This regioselectivity can be predicted computationally. The preferred reaction site is determined by the activation energy barrier of the oxidative addition step at each position (C6-Br vs. C8-Br). researchgate.net

Theoretical assessment involves building computational models for the transition states of oxidative addition at both the C6 and C8 positions. The pathway with the lower activation energy will be the kinetically favored one. The regioselectivity is governed by a combination of electronic and steric factors. DFT calculations can quantify these effects by analyzing the partial atomic charges on the carbon atoms and the steric hindrance around each bromine atom imposed by the rest of the molecule. For many quinoline systems, the C6 position is electronically distinct and often more sterically accessible than the C8 position, though this can be influenced by the specific catalyst and ligands used.

Stereoselectivity is generally not a primary consideration for the initial cross-coupling step on the aromatic quinoline core, as this reaction does not typically generate a new chiral center.

Photophysical Property Modeling and Prediction

Computational modeling provides deep insights into the fundamental processes that govern the absorption and emission of light by molecules.

The photophysical properties of this compound are dictated by its electronic structure. TD-DFT calculations are used to explore the nature of the low-lying singlet (S₁, S₂, etc.) and triplet (T₁, T₂, etc.) excited states. rsc.org

The primary absorption process corresponds to the electronic transition from the ground state (S₀) to the first excited singlet state (S₁). Analysis of the molecular orbitals involved in this transition, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals its character. In many 2-arylquinolines, the HOMO is distributed across the entire π-system, while the LUMO shows a similar distribution, indicating a π → π* transition. nih.gov The energy difference between these orbitals (the HOMO-LUMO gap) provides a first approximation of the excitation energy. scirp.org

Following excitation, the molecule relaxes to the equilibrium geometry of the S₁ state. The subsequent emission of a photon (fluorescence) is modeled by calculating the energy difference between this relaxed S₁ state and the S₀ state at the S₁ geometry. Furthermore, the presence of heavy bromine atoms can facilitate intersystem crossing (ISC), a non-radiative process where the molecule transitions from a singlet excited state to a triplet excited state (e.g., S₁ → T₁). Computational methods can estimate the rate of ISC, which competes with fluorescence and can reduce the fluorescence quantum yield.

The optical properties of this compound are a direct consequence of its specific molecular architecture. Computational studies on related compounds help establish clear structure-property relationships. mdpi.comrsc.org

Quinoline Core: This nitrogen-containing aromatic system forms the fundamental chromophore, responsible for the characteristic UV absorption and fluorescence. bohrium.com

2-(4-fluorophenyl) Group: The attachment of this aryl group at the 2-position extends the π-conjugated system. This extension lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both absorption and emission spectra compared to a simple quinoline. nih.gov The electron-withdrawing fluorine atom can subtly tune the energy levels of the molecular orbitals.

6,8-Dibromo Substituents: The two bromine atoms have a significant influence. Electronically, as halogens, they have a modest inductive effect. More importantly, as heavy atoms, they can enhance spin-orbit coupling. This phenomenon increases the probability of intersystem crossing from the excited singlet state to a triplet state. rsc.org Consequently, this "heavy-atom effect" is predicted to decrease the fluorescence quantum yield and potentially induce phosphorescence (emission from a triplet state), although phosphorescence is often weak at room temperature in solution.

Exploration of Potential Applications in Materials and Chemical Science Excluding Biological/clinical

Development as Emitting Chromophores and Fluorescent Materials

Polysubstituted quinolines are a class of compounds that have garnered significant attention for their photophysical properties, often serving as emitting chromophores due to their inherent fluorescence mdpi.com. The 6,8-dibromo-2-(4-fluorophenyl)quinoline framework is an excellent starting point for developing such materials. The quinoline (B57606) system itself can act as an electron-acceptor, and by linking it to various aryl substituents, donor-π-acceptor systems can be created, which are known for their interesting photoluminescent properties mdpi.comnih.gov. The fluorine atom can further modulate these electronic properties rsc.orgnih.gov.

The development of advanced materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), is a major field of research. Fluorinated organic materials are particularly promising for these applications rsc.org. The introduction of fluorine atoms into the molecular structure can lead to several advantages:

Lowered Energy Levels: Fluorine's high electronegativity lowers the HOMO and LUMO energy levels, which can facilitate electron injection from the cathode in an OLED rsc.org.

Enhanced Stability: The strength of the C-F bond provides greater thermal and chemical robustness, potentially leading to longer device lifetimes nih.gov.

Improved Charge Mobility: Intermolecular C-H···F interactions can influence the solid-state packing of molecules, sometimes leading to a π-stack arrangement that enhances charge carrier mobility rsc.org.

Derivatives of 8-hydroxyquinoline have found wide application in coordination chemistry, and their metal chelates are of particular interest for developing new materials with enhanced electronic mobility and good stability, making them suitable for electroluminescent devices researchgate.net. By using this compound as a precursor, it is possible to synthesize more complex, polysubstituted quinoline ligands that can be chelated with metals to create phosphorescent emitters for OLEDs. The tailored electronic properties of these ligands can be used to tune the emission color and efficiency of the resulting devices.

| Property | Influence of Fluorine/Quinoline Structure | Relevance to Optoelectronic Devices (e.g., OLEDs) |

|---|---|---|

| Electron Injection | Lowers LUMO energy level rsc.org | Reduces the energy barrier for electrons moving from the cathode to the emitting layer, improving device efficiency. |

| Material Stability | High C-F bond energy enhances thermal and oxidative stability nih.gov | Increases the operational lifetime and durability of the device. |

| Charge Transport | Can promote favorable solid-state packing (π-stacking) rsc.org | Enhances electron and/or hole mobility, leading to better device performance. |

| Color Tuning | Modification of the quinoline scaffold with different substituents allows for tuning of the emission wavelength scielo.br | Enables the creation of emitters for different colors (red, green, blue) required for full-color displays. |

The inherent fluorescence of many quinoline derivatives makes them candidates for use as molecular probes in non-biological chemical sensing applications scielo.br. A fluorescent molecular probe operates by changing its emission properties (e.g., intensity, wavelength, or lifetime) upon interaction with a specific analyte. The this compound core can be functionalized at the bromine positions to introduce specific binding sites for target analytes. For instance, replacing the bromine atoms with chelating groups could allow for the sensitive detection of metal ions. The electron-withdrawing nature of the fluorophenyl group and the dibrominated quinoline ring can influence the photophysical response upon analyte binding, potentially leading to a more significant and detectable signal.

Precursors for Advanced Organic Materials

Perhaps the most significant role of this compound in materials science is its function as a versatile intermediate or building block. The two bromine atoms at the 6- and 8-positions are reactive handles that allow for the precise introduction of new functional groups through cross-coupling reactions.

The bromine atoms on the quinoline ring are ideal sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions mdpi.comnih.gov. This allows for the synthesis of a vast library of 2,6,8-trisubstituted quinolines with precisely controlled electronic and steric properties.

For example, reacting 6,8-dibromo-2-arylquinolines with various arylboronic acids via the Suzuki-Miyaura cross-coupling reaction can yield 2,6,8-triarylquinolines mdpi.comnih.gov. This synthetic strategy is powerful because it allows for the introduction of different aryl groups at the 6- and 8-positions, which can be selected to impart specific properties:

Electron-donating groups can be introduced to create intramolecular charge transfer (ICT) characteristics, which are desirable for nonlinear optics and emissive materials mdpi.com.

Bulky groups can be added to control the solid-state packing and prevent aggregation-caused quenching of fluorescence.

Extended π-conjugated systems can be built onto the quinoline core to red-shift the absorption and emission spectra, tuning the material's color.

The synthesis of 2-aryl-6,8-dibromo-4-methoxyquinolines from 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones is a related process that provides another versatile intermediate for creating polysubstituted systems nih.gov. These reactions demonstrate the utility of the dibromo-quinoline core in building complex molecular architectures.

| Reaction Type | Reactants | Product Type | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acids mdpi.comnih.gov | 2,6,8-Triarylquinolines | Emitting chromophores, optoelectronic materials mdpi.com |

| Sonogashira Coupling | Terminal Alkynes nih.gov | 6,8-Dialkynyl-2-arylquinolines | Conjugated materials, molecular wires |

| Heck Coupling | Alkenes | 6,8-Distyryl-2-arylquinolines | Dyes, electroluminescent materials mdpi.com |

The ability to create highly functionalized quinoline derivatives makes this compound an attractive monomer for incorporation into polymers and other conjugated frameworks. The polyarylquinoline scaffold can serve as an electron-acceptor unit within a polymer backbone mdpi.com. For example, copolymers containing alternating donor (like carbazole or phenothiazine) and acceptor (quinoline) units can be synthesized to exhibit strong intramolecular charge transfer, a property useful for photovoltaics and other electronic applications mdpi.com.

Furthermore, by converting the dibromo-functionalized quinoline into a di-alkyne or di-boronic acid derivative, it can be polymerized through various cross-coupling polymerization techniques. This allows for the creation of fully conjugated polymers where the quinoline unit is an integral part of the main chain, leading to materials with high charge carrier mobilities and tailored optoelectronic properties. The presence of fluorine in these polymer systems can also be beneficial, as fluorinated polymers are widely used for their unique properties, including chemical resistance and specialized electronic characteristics man.ac.uk.

Role in Catalysis Research and Ligand Design

The quinoline nucleus is a well-known structural motif in ligand design for transition metal catalysis. The nitrogen atom of the quinoline ring possesses a lone pair of electrons that can coordinate to a metal center. By starting with this compound, chemists can design and synthesize sophisticated pincer-type or bidentate ligands. The bromine atoms can be replaced with other coordinating groups (e.g., phosphines, amines, or N-heterocyclic carbenes) to create a chelating environment around a metal.

The electronic properties of the ligand can be fine-tuned by the substituents on the quinoline ring. The electron-withdrawing nature of the fluorophenyl group and the ability to add other groups at the 6- and 8-positions allow for precise control over the electron density at the coordinating nitrogen atom. This, in turn, influences the catalytic activity of the resulting metal complex. The incorporation of fluorine into ligands can also enhance the stability and modify the solubility of the catalyst complex nih.gov. Such tailored ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

Design of Quinoline-Based Ligands for Transition Metal Catalysis

Quinoline and its derivatives are widely utilized as ligands in the field of transition metal catalysis. The nitrogen atom of the quinoline ring possesses a lone pair of electrons, enabling it to coordinate with transition metals to form stable complexes. researchgate.netrsc.org These metal complexes can then act as catalysts in a variety of organic transformations.

The design of quinoline-based ligands can be tailored to influence the outcome of a catalytic reaction. For instance, the steric and electronic properties of substituents on the quinoline ring can affect the reactivity and selectivity of the metal center. In the case of this compound, the bulky bromine atoms at the 6 and 8 positions could create a specific steric environment around a coordinated metal ion. This steric hindrance can be advantageous in controlling the regioselectivity or stereoselectivity of a reaction. The electron-withdrawing nature of the bromine and fluorine atoms can also modulate the electron density at the metal center, thereby influencing its catalytic activity.

Transition metal complexes featuring quinoline-based ligands have been employed in C-H bond functionalization reactions, which are powerful tools for the synthesis of complex organic molecules. rsc.orgacs.org The ability of the quinoline nitrogen to act as a directing group can facilitate the selective activation of C-H bonds in proximity to the coordination site.

Exploration of Catalytic Activity of Quinoline Derivatives

Beyond their role as ligands, certain quinoline derivatives can themselves exhibit catalytic activity. The quinoline scaffold can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be exploited in organocatalysis.

For example, quinoline derivatives have been investigated for their ability to catalyze oxidation reactions. Copper complexes of quinoline-based ligands have shown catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com The efficiency of this catalytic process is dependent on the chemical structure of the quinoline ligand and the nature of the copper salt used. mdpi.com The electronic properties of the substituents on the quinoline ring play a crucial role; electron-donating groups tend to enhance catalytic activity by increasing the electron density at the coordinating nitrogen atom, leading to more stable metal complexes. mdpi.com Conversely, electron-withdrawing groups can decrease the catalytic activity. mdpi.com

Given the presence of electron-withdrawing halogens, this compound might be explored for its potential role in different types of catalytic cycles, possibly where a more electrophilic catalyst is beneficial. The development of greener synthetic methods has also spurred interest in using versatile and environmentally friendly catalysts, a role that quinoline derivatives are being explored for. ijpsjournal.com

Q & A

Q. What are the standard synthetic routes for 6,8-Dibromo-2-(4-fluorophenyl)quinoline, and how are reaction conditions optimized?

The compound is synthesized via one-pot cyclization and aromatization using iodine in methanol. A typical procedure involves reacting precursor 3b (1.26 mmol) with iodine (3.14 mmol) in methanol (20 mL) at room temperature, yielding 63% of the target product. Reaction optimization focuses on stoichiometric ratios (e.g., iodine as an oxidizing agent) and solvent selection to minimize byproducts like 5b (a quinolinone derivative) . Alternative bromination methods, such as NBS-mediated bromination , can introduce bromine at positions 3, 6, and 8, as seen in related tribrominated quinolines .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- 13C NMR (100 MHz, DMSO) is used to verify substituent positions and electronic environments .

- Thin-layer chromatography (TLC) with reported (methanol-based solvent systems) ensures purity .

- X-ray crystallography (via SHELX programs) resolves crystal packing and molecular geometry, particularly for halogen-bonding interactions .

Q. How should researchers handle safety and waste disposal for this brominated quinoline?

Follow H303+H313+H333 safety protocols: avoid inhalation/ingestion, use PPE (gloves, goggles), and store waste separately for professional disposal. Organic solvents (e.g., DMSO) require neutralization before disposal .

Advanced Research Questions

Q. How do the bromine and fluorine substituents influence the compound’s photophysical and electronic properties?

Bromine enhances electron-withdrawing effects and extends conjugation, while fluorine stabilizes aromatic systems via C-F dipole interactions . Comparative studies with non-fluorinated analogs (e.g., 2-arylquinolines) reveal redshifted absorption/emission spectra, measurable via UV-Vis and fluorescence spectroscopy . Computational modeling (DFT) further predicts frontier molecular orbitals and charge-transfer behavior .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR peak splitting or values often arise from residual solvents or regioisomeric byproducts. Strategies include:

Q. How can this compound serve as a precursor for anticancer or antimicrobial agents?

The quinoline scaffold is a proven pharmacophore. Functionalization steps include:

- Suzuki coupling to introduce aryl/heteroaryl groups at brominated positions.

- Complexation with transition metals (e.g., Pt, Ru) to enhance bioactivity, as demonstrated in related quinoline-metal complexes . Biological assays (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity) validate efficacy .

Q. What mechanistic insights explain regioselectivity in bromination reactions for this compound?

Bromination at positions 6 and 8 is governed by directing effects of the 4-fluorophenyl group and methoxy substituents. NBS-mediated bromination proceeds via radical intermediates, favoring electron-rich aromatic positions. Kinetic studies (e.g., reaction quenching at time intervals) and isotopic labeling (e.g., -HO) elucidate pathway dominance .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.